6-(1,3-benzodioxol-5-yl)-N-(3-ethoxypropyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(1,3-Benzodioxol-5-yl)-N~4~-(3-ethoxypropyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a benzodioxole moiety, an isoxazolo[5,4-b]pyridine core, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-benzodioxol-5-yl)-N~4~-(3-ethoxypropyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps:
Formation of the Isoxazolo[5,4-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate nitrile oxide.
Introduction of the Benzodioxole Moiety: This step involves the coupling of the isoxazolo[5,4-b]pyridine core with a benzodioxole derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Ethoxypropyl Substitution: The final step involves the substitution of the ethoxypropyl group onto the nitrogen atom of the carboxamide, which can be achieved using an alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxypropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(1,3-Benzodioxol-5-yl)-N~4~-(3-ethoxypropyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 6-(1,3-benzodioxol-5-yl)-N~4~-(3-ethoxypropyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzodioxole moiety can engage in π-π stacking interactions, while the isoxazolo[5,4-b]pyridine core can form hydrogen bonds with active site residues. The carboxamide group may also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-(1,3-Benzodioxol-5-yl)-2-pyridinecarbaldehyde: Shares the benzodioxole and pyridine features but lacks the isoxazole and carboxamide groups.
6-(1,3-Benzodioxol-5-yl)hexa-3,5-dien-2-one: Contains the benzodioxole moiety but differs significantly in the rest of the structure.
Uniqueness
6-(1,3-Benzodioxol-5-yl)-N~4~-(3-ethoxypropyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of structural elements, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions.
Properties
Molecular Formula |
C20H21N3O5 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-N-(3-ethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H21N3O5/c1-3-25-8-4-7-21-19(24)14-10-15(22-20-18(14)12(2)23-28-20)13-5-6-16-17(9-13)27-11-26-16/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,21,24) |
InChI Key |
BYCAXCUPJYFRSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=CC(=NC2=C1C(=NO2)C)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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